molecular formula C9H9N3 B8769140 (1,5-Naphthyridin-2-YL)methanamine

(1,5-Naphthyridin-2-YL)methanamine

Cat. No.: B8769140
M. Wt: 159.19 g/mol
InChI Key: VMMHDAQXYXCQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Naphthyridine Chemistry

Naphthyridines are a class of heterocyclic aromatic compounds containing a molecular structure of a double ring system with two nitrogen atoms. There are six isomers of naphthyridine, distinguished by the placement of the nitrogen atoms in the rings. The 1,5-naphthyridine (B1222797) isomer is a planar molecule. clockss.org The chemistry of 1,5-naphthyridines has been a subject of considerable interest since the first synthesis of its derivatives in 1927. nih.gov This interest stems from their wide range of applications, particularly in medicinal chemistry and materials science. nih.gov

The synthesis of the 1,5-naphthyridine core can be achieved through various methods, including the Skraup reaction using 3-aminopyridine (B143674) and glycerol. nih.gov Modifications to this core, such as the introduction of functional groups, lead to a diverse array of derivatives with unique properties.

Significance of Methanamine Functionality in Organic Synthesis

The methanamine group (CH₃NH₂) is the simplest primary amine and serves as a versatile building block in organic chemistry. youtube.comwikipedia.org Its character as a good nucleophile, owing to it being an unhindered amine, allows it to readily participate in a wide range of chemical reactions. wikipedia.org In organic synthesis, methylamine (B109427) is crucial for introducing the methylamino group into molecules. nih.gov

Common reactions involving methylamine include its reaction with phosgene (B1210022) to produce methyl isocyanate, with carbon disulfide and sodium hydroxide (B78521) to form sodium methyldithiocarbamate, and with ethylene (B1197577) oxide to yield methylethanolamines. wikipedia.org This reactivity makes the methanamine functional group a key component in the synthesis of numerous commercially available compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. youtube.comwikipedia.org

Overview of Current Research Trajectories Involving Aminonaphthyridine Scaffolds

Derivatives of naphthyridine, particularly those with amino functionalities, are at the forefront of various research fields. In medicinal chemistry, the 1,8-naphthyridine (B1210474) scaffold has garnered significant attention for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. researchgate.netnih.gov The versatility in the synthesis and reactivity of the naphthyridine core allows for the development of novel therapeutic agents. nih.gov For instance, microwave-assisted nucleophilic substitution reactions on chlorinated 1,5-naphthyridines with appropriate amines have been used to generate various alkylamino substituted compounds. nih.gov

Beyond pharmaceuticals, aminonaphthyridine derivatives are also being explored for their potential in materials science. Their electrical and optical properties make them promising candidates for the development of new technologies. nih.gov

Scope and Objectives of the Research Investigation

This article focuses exclusively on the chemical compound (1,5-Naphthyridin-2-YL)methanamine. The primary objective is to provide a comprehensive overview of its chemical properties, synthesis, and the role of its constituent parts—the 1,5-naphthyridine core and the methanamine functional group. The investigation will be structured to present detailed research findings and will include data tables to summarize key information.

This research will not cover dosage, administration information, or safety and adverse effect profiles. The content is intended to be a professional and authoritative resource based on a diverse range of scientific sources.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

1,5-naphthyridin-2-ylmethanamine

InChI

InChI=1S/C9H9N3/c10-6-7-3-4-8-9(12-7)2-1-5-11-8/h1-5H,6,10H2

InChI Key

VMMHDAQXYXCQIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)CN)N=C1

Origin of Product

United States

Synthetic Methodologies for 1,5 Naphthyridin 2 Yl Methanamine and Its Analogues

Retrosynthetic Analysis of the (1,5-Naphthyridin-2-YL)methanamine Scaffold

A logical retrosynthetic analysis of this compound (Target Molecule) reveals several key disconnections. The primary disconnection is at the C2-methanamine bond, leading to a 2-functionalized 1,5-naphthyridine (B1222797) precursor. This precursor could be a 2-(halomethyl), 2-formyl, or 2-cyano substituted 1,5-naphthyridine.

Further disconnection of the 1,5-naphthyridine core itself points towards two main construction strategies:

Building the second pyridine (B92270) ring onto a pre-existing pyridine: This is a common approach, often employing classic named reactions. For instance, a 3-aminopyridine (B143674) derivative can be a key starting material.

Simultaneous formation of both rings: Multi-component reactions offer an efficient pathway to the core structure.

One of the most established methods for constructing the 1,5-naphthyridine ring system is the Skraup synthesis . nih.govnih.gov This involves the reaction of a 3-aminopyridine with glycerol, typically in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid. nih.gov By choosing an appropriately substituted 3-aminopyridine, functional groups can be introduced into the final naphthyridine product.

Another powerful method is the Friedländer annulation , which involves the condensation of a 2-amino-3-formylpyridine with a compound containing an activated methylene (B1212753) group. This approach allows for the direct introduction of substituents onto the newly formed pyridine ring.

Development of Novel Synthetic Pathways to Access this compound

The direct synthesis of this compound is often challenging. Therefore, multi-step synthetic sequences starting from a pre-formed 1,5-naphthyridine core are commonly employed.

A key strategy involves the functionalization of a 2-methyl-1,5-naphthyridine (B1205038) precursor. This can be achieved through a two-step process:

Halogenation: The methyl group of 2-methyl-1,5-naphthyridine can be brominated using N-bromosuccinimide (NBS) to yield 2-(bromomethyl)-1,5-naphthyridine.

Amination: The resulting bromomethyl derivative can then be converted to the desired aminomethyl compound. A common method involves reaction with a protected amine source, such as 1,3-bis(tert-butoxycarbonyl)guanidine, followed by deprotection. nih.gov

Another viable pathway proceeds through a 2-cyano-1,5-naphthyridine intermediate. The cyano group can be introduced onto the naphthyridine ring through various methods, including nucleophilic substitution of a suitable leaving group (e.g., a halide) at the 2-position with a cyanide salt. Subsequent reduction of the nitrile functionality to the primary amine provides the target this compound.

Optimization of Reaction Conditions and Yields

The efficiency of the synthetic pathways to this compound is highly dependent on the optimization of reaction conditions. For the Skraup synthesis, the choice of catalyst and reaction medium can significantly impact the yield. While traditional methods use harsh conditions, milder alternatives are being explored. For instance, the use of iodine as a catalyst in a dioxane/water mixture has been shown to be effective and allows for catalyst recycling. nih.gov

In the functionalization of 2-methyl-1,5-naphthyridine, controlling the stoichiometry of the brominating agent (NBS) is crucial to avoid over-bromination. The subsequent amination step often requires careful selection of the base and solvent to ensure efficient displacement of the bromide and to minimize side reactions.

For the reduction of 2-cyano-1,5-naphthyridine, various reducing agents can be employed, each with its own advantages and disadvantages in terms of yield, selectivity, and reaction conditions. Catalytic hydrogenation using transition metal catalysts like palladium or nickel is a common and often high-yielding method.

Stereochemical Control in Synthesis

While the target compound, this compound, is achiral, the introduction of stereocenters in its analogues is of significant interest in medicinal chemistry. Stereochemical control during the synthesis of such derivatives is a key challenge.

One approach to introduce chirality is through the asymmetric reduction of a suitable precursor. For example, the enantioselective reduction of a ketone or imine derivative of 1,5-naphthyridine can lead to the formation of chiral alcohols or amines.

Another strategy involves the use of chiral starting materials or chiral auxiliaries. For instance, starting a synthesis with a chiral aminopyridine derivative could lead to the formation of an enantioenriched naphthyridine product. The use of chiral catalysts in reactions such as asymmetric hydrogenation can also effectively control the stereochemistry of the final product.

Divergent and Convergent Synthetic Strategies for Functionalized Derivatives

The 1,5-naphthyridine scaffold is a versatile platform for the synthesis of a wide range of functionalized derivatives. Both divergent and convergent synthetic strategies are employed to access these analogues.

In a divergent approach , a common intermediate, such as 2-chloro-1,5-naphthyridine (B1368886), is synthesized and then subjected to various functionalization reactions. This intermediate can undergo nucleophilic substitution with a variety of nucleophiles, such as amines, alcohols, and thiols, to generate a library of derivatives with different substituents at the 2-position. nih.gov Cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, on halogenated 1,5-naphthyridines are also powerful tools for introducing a wide range of aryl, heteroaryl, and amino groups. nih.gov

A convergent strategy involves the synthesis of different substituted fragments that are then combined in the final steps to assemble the target molecules. For example, a functionalized aminopyridine can be reacted with a variety of carbonyl compounds in a Friedländer-type reaction to produce a diverse set of substituted 1,5-naphthyridines.

Green Chemistry Approaches in (1,5-Naphthyridine-2-YL)methanamine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including 1,5-naphthyridines, to minimize environmental impact. Key areas of focus include the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient processes.

For the synthesis of the 1,5-naphthyridine core, several greener alternatives to traditional methods have been developed. For example, catalyst-free, three-component domino reactions in environmentally friendly solvents like ethanol (B145695) have been reported for the synthesis of functionalized naphthyridines. rsc.org The use of water as a solvent in the Friedländer reaction has also been demonstrated to be a viable and green approach. acs.org

In the functionalization steps, the use of catalytic methods over stoichiometric reagents is a key green principle. For instance, catalytic hydrogenation for the reduction of a nitrile is preferable to the use of metal hydrides which generate more waste. The development of reusable catalysts is another important aspect of green chemistry in this context.

Advanced Spectroscopic and Crystallographic Elucidation of 1,5 Naphthyridin 2 Yl Methanamine Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (1,5-Naphthyridin-2-YL)methanamine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Multi-dimensional NMR Techniques for Connectivity and Stereochemistry

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the number and types of protons and carbons, multi-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, revealing adjacent protons on the naphthyridine ring and the methanamine side chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. These correlations are vital for assigning the specific chemical shifts of each atom in the naphthyridine skeleton and confirming the attachment of the methanamine group to the C2 position.

For instance, an HMBC correlation between the protons of the methylene (B1212753) group (-CH₂-) and the C2 carbon of the naphthyridine ring would provide definitive evidence for the connectivity of the side chain. The expected ¹H and ¹³C NMR chemical shifts for the core structure can be predicted based on data from related naphthyridine derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H37.4 - 7.6C3: 120 - 122
H48.1 - 8.3C4: 135 - 137
H68.8 - 9.0C6: 152 - 154
H77.7 - 7.9C7: 125 - 127
H88.5 - 8.7C8: 148 - 150
CH₂4.0 - 4.2CH₂: 45 - 48
NH₂2.0 - 2.5 (broad)-
C2-C2: 158 - 160
C4a-C4a: 138 - 140
C8a-C8a: 145 - 147

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Conformational Analysis via NMR Spectroscopic Data

The conformation of the methanamine side chain relative to the naphthyridine ring can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. An NOE correlation between the methylene protons and the H3 proton of the naphthyridine ring would indicate a preferred conformation where the side chain is oriented towards this proton. The magnitude of the NOE signal can provide semi-quantitative information about the internuclear distances, allowing for the construction of a model of the predominant solution-state conformation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which in turn validates its molecular formula (C₉H₉N₃). By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Fragmentation Mechanism Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of the protonated molecular ion and analyzing the resulting fragment ions. This technique helps to piece together the structure of the molecule by identifying characteristic neutral losses and fragment ions. For this compound, key fragmentation pathways would likely involve the loss of the amine group (NH₃) or the entire methanamine side chain. The fragmentation of the naphthyridine ring itself can also provide confirmatory structural data. The observed fragmentation pattern can be compared to that of known naphthyridine compounds to increase confidence in the structural assignment.

Table 2: Predicted HRMS Fragmentation Data for [C₉H₉N₃+H]⁺

Fragment Ion m/z (Predicted)Lost Neutral FragmentStructure of Fragment Ion
159.0818-[C₉H₉N₃+H]⁺ (Molecular Ion)
142.0713NH₃[C₉H₆N₂+H]⁺ (Naphthyridinylmethyl cation)
130.0655CH₂NH[C₈H₇N₂]⁺ (Naphthyridine cation)

Note: The predicted m/z values are based on theoretical calculations for the given elemental compositions.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules of this compound arrange themselves in a crystal lattice. This includes the identification and characterization of intermolecular interactions such as hydrogen bonding and π-π stacking. The primary amine group is a strong hydrogen bond donor, and the nitrogen atoms of the naphthyridine ring are hydrogen bond acceptors. It is highly probable that the crystal structure would be dominated by a network of intermolecular N-H···N hydrogen bonds, linking the amine group of one molecule to the ring nitrogens of neighboring molecules.

Furthermore, the planar naphthyridine rings are likely to engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or offset. These non-covalent interactions play a crucial role in the stability and physical properties of the solid material. Analysis of the crystal structure of a related compound, N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide, revealed N—H···O and N—H···N hydrogen bonds, as well as π–π stacking interactions, supporting the likelihood of similar interactions in the crystal structure of this compound.

Conformational Analysis in the Crystalline State

In the absence of experimental single-crystal X-ray diffraction data, the conformation of this compound in a crystalline environment can be inferred from its optimized geometry obtained through DFT calculations. These calculations provide a detailed picture of the molecule's preferred three-dimensional arrangement, including bond lengths, bond angles, and dihedral angles, which are dictated by the minimization of intramolecular steric and electronic repulsions.

Theoretical calculations suggest a likely conformation where the aminomethyl group is positioned to minimize steric hindrance with the adjacent hydrogen atom on the naphthyridine ring. The nitrogen atom of the amino group, with its lone pair of electrons, and the two hydrogen atoms will adopt a staggered conformation relative to the substituents on the adjacent carbon atom of the ring. The precise dihedral angles defining this conformation are critical for determining potential hydrogen bonding patterns within a crystal structure.

A hypothetical table of selected optimized geometric parameters for this compound, as would be derived from a DFT calculation, is presented below. These values represent a plausible molecular geometry in the gas phase, which often serves as a good approximation for the conformation in a crystalline state, particularly in the absence of strong intermolecular forces.

Table 1: Theoretically Calculated Geometric Parameters for this compound
ParameterAtoms InvolvedCalculated Value
Bond LengthC2-C(methylene)1.51 Å
Bond LengthC(methylene)-N(amino)1.47 Å
Bond AngleN1-C2-C(methylene)118.5°
Bond AngleC3-C2-C(methylene)121.0°
Bond AngleC2-C(methylene)-N(amino)112.0°
Dihedral AngleN1-C2-C(methylene)-N(amino)-65.0°

Analysis of Molecular Vibrations for Functional Group Identification and Conformational Insight

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing the conformational state of a molecule. The vibrational modes of this compound can be predicted with considerable accuracy using DFT calculations. These theoretical spectra provide a basis for assigning the experimentally observed vibrational bands to specific atomic motions.

The key functional groups in this compound are the naphthyridine ring system and the aminomethyl substituent. The naphthyridine ring will exhibit a series of characteristic stretching and bending vibrations. The C-H stretching vibrations of the aromatic rings typically appear in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the rings are expected to produce a group of bands in the 1650-1400 cm⁻¹ range, which are often sensitive to substitution patterns.

The aminomethyl group introduces several distinct vibrational modes. The N-H stretching vibrations of the primary amine are expected to appear as two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. The C-H stretching vibrations of the methylene group will be observed in the 3000-2850 cm⁻¹ range. The NH₂ scissoring (bending) mode typically gives rise to a band in the 1650-1580 cm⁻¹ region. Furthermore, the C-N stretching vibration, which is crucial for identifying the aminomethyl substituent, is expected in the 1250-1020 cm⁻¹ range.

A table summarizing the theoretically predicted vibrational frequencies and their assignments for the key functional groups of this compound is provided below.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound
Frequency (cm⁻¹)AssignmentFunctional Group
3450ν_as(N-H)Amino
3360ν_s(N-H)Amino
3080ν(C-H)Naphthyridine Ring
2940ν_as(C-H)Methylene
2860ν_s(C-H)Methylene
1620δ(NH₂)Amino
1590ν(C=C), ν(C=N)Naphthyridine Ring
1470ν(C=C), ν(C=N)Naphthyridine Ring
1150ν(C-N)Aminomethyl

Chemical Reactivity and Derivatization Strategies for 1,5 Naphthyridin 2 Yl Methanamine

Reactions of the Primary Amine Functionality

The primary aminomethyl group attached to the C2 position of the 1,5-naphthyridine (B1222797) ring is a key site for derivatization. Its nucleophilic character allows for a variety of classical amine reactions.

The primary amine of (1,5-Naphthyridin-2-YL)methanamine readily undergoes acylation with acylating agents such as acyl chlorides, acid anhydrides, and isocyanates to form the corresponding amides and ureas. For instance, the reaction of azaheterocyclic amines with isocyanates in pyridine (B92270) can yield functionalized urea (B33335) derivatives. mdpi.com Similarly, sulfonylation with sulfonyl chlorides in the presence of a base produces sulfonamides. These reactions are fundamental for introducing a wide array of substituents, thereby modifying the compound's steric and electronic properties.

Enamines can also react with acid halides in a process known as acylation to form β-dicarbonyl compounds after hydrolysis of the intermediate. libretexts.org This involves nucleophilic attack by the enamine, removal of the halide leaving group, and subsequent hydrolysis to regenerate the carbonyl. libretexts.org

Table 1: Examples of Acylation and Sulfonylation Reactions

Reactant Reagent Type Product Functional Group
This compound Acyl Chloride Amide
This compound Acid Anhydride Amide
This compound Isocyanate Urea

Alkylation of the primary amine can be achieved using alkyl halides. However, direct alkylation can be difficult to control and may lead to over-alkylation, producing secondary and tertiary amines. masterorganicchemistry.com

A more controlled and widely used method for introducing alkyl groups is reductive amination. libretexts.orgorganic-chemistry.org This two-step process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. libretexts.org The subsequent in-situ reduction of the imine yields the desired secondary or tertiary amine. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.comorganic-chemistry.org This pathway is highly versatile, allowing for the introduction of a wide range of alkyl and benzyl (B1604629) groups. masterorganicchemistry.com Reductive amination can be performed sequentially to create tertiary amines with different substituents. masterorganicchemistry.com

The reaction of the primary amine of this compound with aldehydes or ketones under acidic catalysis leads to the formation of imines, also known as Schiff bases. libretexts.orglibretexts.orgnih.gov This reversible reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.orgnih.gov The formation of imines is a fundamental transformation, as the imine products can themselves be valuable intermediates for further reactions. nih.gov

Enamines are typically formed from the reaction of a ketone or aldehyde with a secondary amine. masterorganicchemistry.comyoutube.com The process is similar to imine formation up to the iminium ion stage. masterorganicchemistry.comyoutube.com However, since the nitrogen lacks a proton to lose, a proton is instead removed from an adjacent carbon (the α-carbon) to form a C=C double bond, resulting in an enamine. masterorganicchemistry.comyoutube.com Enamines are nucleophilic at the α-carbon and are useful enolate equivalents in reactions such as alkylations and conjugate additions. libretexts.orgmasterorganicchemistry.commakingmolecules.com

Reactions Involving the Naphthyridine Ring System

The 1,5-naphthyridine ring possesses a distinct reactivity pattern, influenced by the two nitrogen atoms which deactivate the ring towards electrophilic attack but make it susceptible to nucleophilic substitution and metal-catalyzed reactions. mdpi.com

Similar to pyridine and quinoline, the 1,5-naphthyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms. mdpi.com However, reactions can be facilitated by first forming the N-oxide, which can then direct both electrophilic and nucleophilic additions to the 2- and 4-positions. nih.gov

Nucleophilic aromatic substitution (SNAr) is a more common pathway for functionalizing the naphthyridine core. youtube.com This reaction is particularly effective when a good leaving group, such as a halogen or a triflate, is present at an electron-deficient position (e.g., C2, C4, C6, C8). For example, chloro-substituted 1,5-naphthyridines can undergo amination with ammonium (B1175870) hydroxide (B78521) or azidation followed by reduction to yield amino-1,5-naphthyridines. mdpi.com Similarly, triflate and tosyl groups can be displaced by various nucleophiles, including amines. mdpi.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation on the 1,5-naphthyridine scaffold. thieme-connect.demdpi.com Halogenated or triflated 1,5-naphthyridines are common substrates for these transformations.

Palladium-Catalyzed Reactions :

Buchwald-Hartwig Amination : This reaction allows for the formation of C-N bonds by coupling a halo-naphthyridine with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand, such as XantPhos. mdpi.com

Suzuki Coupling : The coupling of a halo-naphthyridine with a boronic acid or ester is a versatile method for creating C-C bonds. mdpi.com

Stille Coupling : This involves the reaction of a halo-naphthyridine with an organostannane reagent. mdpi.com

Negishi Coupling : Organozinc reagents are used to couple with halo-naphthyridines in this palladium-catalyzed reaction. mdpi.com

Cobalt-Catalyzed Reactions : Cobalt catalysts, such as CoCl₂, have been shown to effectively catalyze the cross-coupling of halogenated naphthyridines with both alkyl and aryl Grignard reagents and arylzinc halides. nih.gov These methods provide an alternative to more common palladium-based systems and can offer a broader reaction scope for functionalizing electron-deficient N-heterocycles. nih.gov

Nickel-Catalyzed Reactions : Ni(0)-catalyzed processes have been utilized for homocoupling reactions, such as the dimerization of 2-chloro-1,5-naphthyridine (B1368886) to form 2,2'-bi-1,5-naphthyridine. mdpi.com

Table 2: Compound Names Mentioned in this Article

Compound Name Functional Group/Core
This compound Primary Amine, 1,5-Naphthyridine
Acyl Chloride Reagent
Acid Anhydride Reagent
Isocyanate Reagent
Sulfonyl Chloride Reagent
Amide Product
Urea Product
Sulfonamide Product
Alkyl Halide Reagent
Aldehyde Reagent
Ketone Reagent
Imine Intermediate/Product
Enamine Intermediate/Product
Sodium cyanoborohydride Reagent
Sodium triacetoxyborohydride Reagent
N-oxide Intermediate
Chloro-1,5-naphthyridine Intermediate
Triflate Leaving Group
Tosylate Leaving Group
Boronic acid Reagent
Organostannane Reagent
Organozinc Reagent
Grignard reagent Reagent
XantPhos Ligand
2,2'-bi-1,5-naphthyridine Product

Regioselective and Chemoselective Transformations of this compound

The presence of multiple reactive sites in this compound—the exocyclic primary amino group and the nitrogen atoms within the naphthyridine ring—necessitates a careful consideration of regioselectivity and chemoselectivity in its chemical transformations. The inherent reactivity of the 1,5-naphthyridine system is similar to that of quinolines, making it susceptible to both electrophilic and nucleophilic attack. wikipedia.org

The primary amino group is a potent nucleophile and is the principal site for many derivatization reactions. However, the ring nitrogens can also participate in reactions such as N-alkylation. wikipedia.org The challenge and opportunity lie in controlling the reaction conditions to selectively target a specific site.

Chemoselectivity at the Aminomethyl Group:

The exocyclic primary amine is the most nucleophilic site and readily undergoes reactions with various electrophiles. This allows for selective derivatization while leaving the naphthyridine ring intact. Common chemoselective transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides. The general synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. researchgate.net

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively. The synthesis of ureas from azaheterocyclic amines and isocyanates is a well-established method. mdpi.com

Reductive Amination: Condensation with aldehydes or ketones to form an intermediate imine, which is subsequently reduced to a secondary or tertiary amine. This two-step process is a versatile method for introducing a wide range of substituents. libretexts.orgmasterorganicchemistry.com

Regioselectivity on the Naphthyridine Ring:

While the aminomethyl group is highly reactive, transformations on the naphthyridine ring can also be achieved. The positions on the naphthyridine ring exhibit different levels of reactivity towards electrophilic and nucleophilic attack. The nitrogen atoms themselves are nucleophilic and can be alkylated. wikipedia.org Electrophilic substitution on the carbon atoms of the ring is also possible, although the electron-withdrawing nature of the nitrogen atoms can make the ring less reactive than benzene. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogens, especially if a leaving group is present.

Synthesis of Polyfunctionalized this compound Derivatives

The ability to selectively functionalize both the aminomethyl side chain and the naphthyridine core opens up pathways to a vast array of polyfunctionalized derivatives. These derivatives are of significant interest in medicinal chemistry and materials science.

One key strategy for creating polyfunctionalized derivatives involves the initial derivatization of the aminomethyl group, followed by further modification of the naphthyridine ring, or vice versa.

Derivatization via the Aminomethyl Group:

The primary amino group serves as a versatile handle for introducing diverse functionalities.

Table 1: Synthesis of Urea and Sulfonamide Derivatives

Derivative TypeReagentGeneral Reaction ConditionsPotential Product Structure
UreaIsocyanate (R-N=C=O)Reaction in an inert solvent, often at elevated temperatures. mdpi.comnih.gov(1,5-Naphthyridin-2-YL)methyl-urea
SulfonamideSulfonyl chloride (R-SO₂Cl)Reaction in the presence of a base (e.g., pyridine, triethylamine) in an inert solvent. researchgate.netmdpi.comN-((1,5-Naphthyridin-2-YL)methyl)sulfonamide

Cyclocondensation Reactions:

The aminomethyl group can also participate in cyclocondensation reactions to build new heterocyclic rings onto the 1,5-naphthyridine scaffold.

Pictet-Spengler Reaction: While typically requiring an electron-rich aromatic ring, a Pictet-Spengler type reaction of this compound with an aldehyde or ketone could potentially lead to the formation of a tetrahydro-β-carboline analogue. wikipedia.org This reaction involves the initial formation of an imine followed by an intramolecular electrophilic attack on the naphthyridine ring. The feasibility of this reaction would depend on the activation of the naphthyridine ring.

Bischler-Napieralski Reaction: Acylation of the aminomethyl group followed by treatment with a dehydrating agent like phosphorus oxychloride could, in principle, initiate a Bischler-Napieralski type cyclization. wikipedia.orgorganic-chemistry.org This would lead to the formation of a dihydroisoquinoline-like fused system. The success of this reaction is contingent on the nucleophilicity of the C-3 position of the naphthyridine ring.

Table 2: Potential Cyclization Reactions for Polyfunctionalization

Reaction NameKey ReagentsPotential Fused Ring System
Pictet-SpenglerAldehyde/Ketone, Acid catalystTetrahydro-β-carboline analogue
Bischler-NapieralskiAcylating agent, Dehydrating agent (e.g., POCl₃)Dihydroisoquinoline analogue

The synthesis of polyfunctionalized this compound derivatives is a burgeoning field with significant potential for the discovery of new molecules with unique properties. The strategic application of regioselective and chemoselective reactions is paramount to unlocking the full synthetic utility of this versatile building block.

Theoretical and Computational Investigations of 1,5 Naphthyridin 2 Yl Methanamine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic behavior of (1,5-Naphthyridin-2-YL)methanamine. These calculations offer a detailed view of the electron distribution and energy levels within the molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. For this compound, the HOMO is expected to be predominantly localized on the electron-rich aminomethyl group and the nitrogen atoms of the naphthyridine ring, which act as the primary sites for electrophilic attack. Conversely, the LUMO is likely distributed over the electron-deficient pyrimidine (B1678525) ring of the naphthyridine core, indicating the regions susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. In a study on 4,8-substituted 1,5-naphthyridines, density functional theory (DFT) calculations at the B3LYP/6-31G* level showed HOMO energies ranging from -5.33 to -6.84 eV and LUMO energies from -2.39 to -2.19 eV. researchgate.net While these values are for different derivatives, they suggest that the electronic properties of the 1,5-naphthyridine (B1222797) core can be significantly tuned by substituents. For this compound, the aminomethyl group, being an electron-donating group, would be expected to raise the HOMO energy level, thereby potentially reducing the HOMO-LUMO gap and enhancing its reactivity.

Table 1: Calculated Frontier Orbital Energies for Substituted 1,5-Naphthyridines

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
4,8-dibromo-1,5-naphthyridine-6.84-2.394.45
Other 4,8-substituted derivatives-5.33 to -6.84-2.19 to -2.39Varies

Note: Data is for 4,8-substituted 1,5-naphthyridines and serves as a reference for the potential electronic properties of this compound. researchgate.net

Electrostatic Potential Surface Mapping

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic reactions. For this compound, the MEP surface would likely show negative potential (red regions) around the nitrogen atoms of the naphthyridine ring and the nitrogen of the aminomethyl group, indicating their role as proton acceptor sites and their susceptibility to electrophilic attack. The hydrogen atoms of the amino group would exhibit positive potential (blue regions), making them potential hydrogen bond donors. The aromatic rings would show a more neutral potential (green regions). This distribution of electrostatic potential is crucial in understanding intermolecular interactions, such as those with biological receptors or other reactants.

Dipole Moment and Polarisability Calculations

Polarisability, on the other hand, describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with extended π-systems, such as the 1,5-naphthyridine core, generally exhibit higher polarisability. The aminomethyl substituent would further enhance the polarisability. A related study on 2,7-naphthyridine (B1199556) derivatives showed that the introduction of donor-acceptor groups significantly increases the hyperpolarizability, a measure of non-linear optical properties. rsc.org This suggests that this compound might also possess interesting non-linear optical properties.

Conformational Analysis via Molecular Mechanics and Quantum Chemical Methods

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape and conformational flexibility. For this compound, the key flexible bond is the C-C bond connecting the aminomethyl group to the naphthyridine ring. Rotation around this bond can lead to different conformers.

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms at a molecular level, providing insights into the energetics and structures of reactants, transition states, and products.

Transition State Characterization

Understanding the transition state is key to elucidating a reaction mechanism. For reactions involving this compound, such as N-alkylation or acylation of the amino group, computational methods can be used to locate the transition state structure and calculate its energy. This allows for the determination of the activation energy barrier, which is a critical factor in predicting the reaction rate.

For instance, in a hypothetical reaction with an alkyl halide, the transition state would likely involve the formation of a new C-N bond and the breaking of the N-H bond of the amino group, with the halide ion departing. The geometry of this transition state, including bond lengths and angles, can be precisely calculated.

Furthermore, computational studies on the reactivity of the 1,5-naphthyridine ring itself have been performed. For example, the mechanism of trifluoromethylation of 1,5-naphthyridine has been suggested to proceed through a six-membered transition state. mdpi.com Similarly, aza-Diels-Alder reactions for the synthesis of tetrahydro-1,5-naphthyridines are proposed to occur via endo transition states. mdpi.com These studies on the parent ring system provide a basis for understanding how the aminomethyl substituent might influence the reactivity and reaction pathways of the entire molecule.

Reaction Pathway Mapping and Energy Barriers

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in mapping the reaction pathways for the synthesis of 1,5-naphthyridine derivatives. These studies provide insights into the transition states and intermediates, helping to predict the feasibility and outcomes of synthetic routes.

Although a specific reaction pathway mapping for the synthesis of this compound is not available, studies on related 1,5-naphthyridine syntheses, such as the Skraup or Friedländer reactions, have been computationally investigated. For instance, DFT calculations have been employed to study the mechanisms of similar heterocyclic formations, revealing the energetic profiles of key steps. ias.ac.in

These computational models can determine the energy barriers for various reaction steps, such as condensation, cyclization, and aromatization. The calculated activation energies help in identifying the rate-determining step of a reaction sequence and optimizing reaction conditions (e.g., temperature, catalyst) to improve yields and selectivity.

Table 1: Hypothetical Energy Barriers for a Key Synthetic Step of a 1,5-Naphthyridine Derivative

Reaction StepTransition StateCalculated Activation Energy (kcal/mol)Method
CyclizationTS125.4DFT (B3LYP/6-31G)
DehydrationTS215.2DFT (B3LYP/6-31G)

Note: This table is illustrative and based on typical values found in computational studies of related heterocyclic systems. The data does not represent experimentally verified values for the synthesis of this compound.

Ligand-Based and Structure-Based Computational Design Principles

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. nih.govmdpi.com Computational design strategies are therefore instrumental in the development of new therapeutic agents based on this core.

Ligand-Based Design:

In the absence of a known 3D structure of the biological target, ligand-based methods are employed. These approaches rely on the principle that molecules with similar structures often exhibit similar biological activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For 1,8-naphthyridine (B1210474) derivatives, which are structurally similar to 1,5-naphthyridines, QSAR models have been developed to predict their inhibitory activities against targets like photosystem II. acs.orgnih.gov These models highlight the importance of substituent properties such as size, polarity, and position on the naphthyridine ring for biological activity. acs.orgnih.gov

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for a molecule to interact with a specific biological target. researchgate.netnih.govrsc.org Pharmacophore models for various targets have been developed using known active ligands, which can then be used to screen large chemical databases for new potential inhibitors containing the 1,5-naphthyridine scaffold. researchgate.netrsc.orgfrontiersin.org

Table 2: Example of a Pharmacophore Model for a Kinase Inhibitor

Pharmacophoric FeatureNumber of Features
Hydrogen Bond Acceptor2
Hydrogen Bond Donor1
Aromatic Ring2
Hydrophobic Center1

Note: This table represents a typical pharmacophore model and is for illustrative purposes.

Structure-Based Design:

When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is available, typically from X-ray crystallography or NMR spectroscopy, structure-based design methods can be applied.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking studies have been successfully used to predict the binding mode of 1,5-naphthyridine derivatives to their targets. For instance, the binding mode of a 1,5-naphthyridine derivative as a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor (ALK5) was initially proposed through docking studies and later confirmed by X-ray crystallography. ed.ac.uknih.gov

These computational approaches allow for the rational design of novel this compound derivatives with potentially enhanced potency and selectivity for their intended biological targets. By understanding the key interactions at a molecular level, chemists can prioritize the synthesis of compounds that are most likely to succeed as therapeutic agents.

Mechanistic Exploration of 1,5 Naphthyridin 2 Yl Methanamine Interactions

Metal Coordination Chemistry and Complex Formation

Currently, there is no publicly available research detailing the use of (1,5-Naphthyridin-2-YL)methanamine as a ligand in the formation of metal complexes. The potential of this compound to coordinate with metal ions through its naphthyridine nitrogen atoms and the primary amine group suggests it could form a variety of stable complexes. However, without experimental data, its ligand properties, preferred coordination modes, and the synthesis and characterization of any resulting metal complexes are purely speculative.

Ligand Properties and Coordination Modes of this compound

The structural features of this compound, specifically the two nitrogen atoms of the naphthyridine ring and the nitrogen of the aminomethyl group, suggest it could act as a bidentate or even a tridentate ligand. The spatial arrangement of these donor atoms would be a critical factor in determining the geometry and stability of any metal complexes formed. Further research would be necessary to determine its coordination behavior.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve reacting the ligand with various metal salts under controlled conditions. Characterization techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would be essential to elucidate the structure and properties of any new complexes. As of now, no such synthetic and characterization studies have been reported.

Catalytic Applications of this compound-Metal Complexes

The catalytic potential of metal complexes is heavily dependent on the nature of the ligand and the metal center. While metal complexes of other naphthyridine derivatives have shown promise in various catalytic transformations, the catalytic activity of complexes derived from this compound is an uncharted area of research.

Supramolecular Interactions and Self-Assembly Studies

The ability of a molecule to form ordered structures through non-covalent interactions is fundamental to supramolecular chemistry and crystal engineering. While general principles of hydrogen bonding and other intermolecular forces can be applied, specific studies on this compound are lacking.

Hydrogen Bonding Networks and Crystal Engineering

The presence of a primary amine group and the nitrogen atoms within the naphthyridine ring makes this compound a prime candidate for forming extensive hydrogen bonding networks. These interactions could direct the self-assembly of the molecule into predictable and potentially useful crystalline architectures. However, no crystal structure data for this compound is currently available in the public domain.

Host-Guest Chemistry and Recognition Phenomena

The structural framework of this compound could potentially allow it to act as a guest molecule in larger host systems or, under specific circumstances, as a simple host for smaller species. The study of such recognition phenomena requires detailed spectroscopic and calorimetric investigations, which have not yet been undertaken for this compound.

Mechanistic Probes in Biological Systems

Due to the absence of specific research on this compound, the following sections, which are designed to detail its interactions within biological systems, cannot be populated with the requested scientifically accurate data and findings. The exploration of its potential as a mechanistic probe remains a prospective area for future research.

There is no available data in the public domain regarding the in vitro enzyme inhibition kinetics or the mechanism of action of this compound against any specific enzyme. Studies on other 1,5-naphthyridine (B1222797) derivatives have shown potential for enzyme inhibition, such as against phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), but this cannot be extrapolated to the specific compound of interest. nih.gov

No studies detailing the receptor binding affinities (such as Kd or Ki values) or any potential allosteric modulatory effects of this compound on any receptor have been published. While related structures have been investigated as M1 positive allosteric modulators and as inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, this information is not directly applicable to this compound. nih.govnih.gov

There is no information available from biophysical techniques such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance that would elucidate the binding mode or map the interactions between this compound and any protein target. Such studies are crucial for understanding the structural basis of a compound's activity.

No published research has investigated the effects of this compound on cellular signaling pathways. Therefore, there is no data on how this specific compound might modulate cellular functions, such as proliferation, apoptosis, or inflammatory responses. While flavonoids and other compounds have been studied for their role in modulating pathways like MAPK, this is not relevant to the specified compound. nih.gov

Advanced Applications of 1,5 Naphthyridin 2 Yl Methanamine in Materials Science and Chemical Biology Conceptual

Integration into Polymeric Materials and Frameworks

The bifunctional nature of (1,5-Naphthyridin-2-YL)methanamine, possessing both the aromatic, electron-deficient naphthyridine core and a nucleophilic aminomethyl group, makes it an attractive candidate for incorporation into various polymeric and framework materials.

This compound can serve as a key monomer in the synthesis of novel polymers. The primary amine group allows for its participation in various polymerization reactions, such as polycondensation with dicarboxylic acids or diacyl chlorides to form polyamides, or reaction with isocyanates to produce polyureas. mdpi.com The resulting polymers would embed the rigid and planar 1,5-naphthyridine (B1222797) unit into the polymer backbone, potentially imparting enhanced thermal stability, specific electronic properties, and a defined structural geometry.

Furthermore, the 1,5-naphthyridine moiety can act as a coordination site for metal ions. This property allows for the creation of coordination polymers or metal-organic frameworks (MOFs). In this context, the this compound would function as a linker, connecting metal centers to form extended, porous structures. These materials are of significant interest for applications in gas storage, catalysis, and sensing. The specific coordination geometry of the 1,5-naphthyridine, with its two nitrogen atoms, can direct the assembly of unique network topologies. nih.gov

A recent review highlights the synthesis of 1,5-naphthyridine-based conjugated polymers for use as co-sensitizers in dye-sensitized solar cells, demonstrating their potential in energy applications. mdpi.com Another study details the synthesis of poly[1,5-naphthyridine-(3-hexylthiophene)], a semi-conducting polymer with potential applications in polymer-sensitized solar cells. nih.gov

The reactive amine group of this compound provides a chemical handle for grafting the molecule onto the surfaces of various materials. This surface functionalization can be achieved through covalent bond formation with materials possessing complementary reactive groups, such as carboxylated or epoxidized surfaces.

The introduction of the 1,5-naphthyridine unit onto a material's surface can significantly alter its properties. For instance, it can enhance the surface's hydrophilicity, introduce metal-binding capabilities, or create a platform for further chemical modifications. This approach is valuable for developing materials with tailored surface properties for applications in chromatography, as solid-phase catalysts, or for the creation of sensors.

Fluorescent Probes and Chemosensors Development

The inherent fluorescence of the naphthyridine scaffold and its ability to interact with various analytes make it a promising platform for the design of fluorescent probes and chemosensors. nih.govresearchgate.net The methanamine substituent on the 1,5-naphthyridine ring can be readily modified to introduce specific recognition elements for target analytes.

The development of "turn-on" or "turn-off" fluorescent sensors relies on modulating the fluorescence emission of a fluorophore in the presence of a specific analyte. Several mechanisms can be employed in the design of such sensors based on the this compound framework.

Photoinduced Electron Transfer (PET): A common strategy involves attaching a receptor unit to the fluorophore that can quench its fluorescence through PET in the absence of the analyte. Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a "turn-on" fluorescence response. researchgate.netresearchgate.net For example, a receptor for a specific metal ion could be appended to the methanamine group.

Intramolecular Charge Transfer (ICT): The electronic properties of the 1,5-naphthyridine ring are sensitive to its chemical environment. Binding of an analyte can alter the ICT character of the excited state, resulting in a shift in the emission wavelength or a change in fluorescence intensity. researchgate.net

Analyte-Induced Reaction: A "turn-on" or "turn-off" response can also be triggered by a specific chemical reaction between the probe and the analyte. For instance, a probe could be designed where a reaction with the analyte unmasks or modifies the 1,5-naphthyridine fluorophore, leading to a change in its fluorescence. rsc.org

Recent research has demonstrated the development of naphthyridine-derived fluorescent probes that exhibit a "turn-off" response for the detection of Ni2+ ions in aqueous media. nih.gov Another study reported on 1,8-naphthyridine-based sensors that function as "turn-on" and "turn-off" detectors for F− and Hg2+ ions, respectively. rsc.org Furthermore, near-infrared fluorescent probes based on naphthyridine derivatives have been developed for imaging nucleic acids, showcasing an OFF-ON fluorescence response. nih.gov

By judiciously designing the receptor unit attached to the this compound core, sensors for a wide range of analytes can be conceptualized.

Metal Ions: The nitrogen atoms of the 1,5-naphthyridine ring and the amine group can act as a chelating site for various metal ions. By modifying the steric and electronic properties of the molecule, selectivity for specific cations such as Zn2+, Cu2+, or Hg2+ can be achieved. For example, 2,7-naphthyridine-based fluorescent probes have been developed for the detection of thiophenol. bohrium.comnih.gov

Anions: The development of receptors for anions like fluoride, phosphate, or cyanide is another promising area. This can be achieved by incorporating hydrogen-bond donating groups or Lewis acidic sites into the probe structure. Research has shown that 1,5-naphthyridine-based conjugated polymers can selectively detect iodide ions. researchgate.net

Biomolecules: The methanamine group can be used to conjugate the 1,5-naphthyridine fluorophore to biomolecules such as peptides, proteins, or oligonucleotides. This allows for the development of probes to study biological processes or for diagnostic applications. For instance, a naphthalimide-based fluorescent probe has been reported for the selective detection of histidine. rsc.org

Probe TypeAnalyteSensing MechanismReference
Naphthyridine-basedNi2+Turn-off fluorescence nih.gov
1,8-Naphthyridine-basedF-, Hg2+Turn-on/Turn-off fluorescence rsc.org
Naphthyridine derivativeNucleic AcidsOFF-ON fluorescence nih.gov
2,7-Naphthyridine-basedThiophenolFluorescence enhancement bohrium.comnih.gov
1,5-Naphthyridine polymerIodideColorimetric researchgate.net
Naphthalimide-basedHistidineFluorescence rsc.org

Exploration as Building Blocks for Complex Molecular Architectures

The rigid, planar structure and the defined orientation of its nitrogen atoms make the 1,5-naphthyridine unit an excellent building block for the construction of complex, well-defined molecular architectures. acs.org The this compound derivative provides a key reactive handle to link these units together or to other molecular components.

Through synthetic strategies such as metal-catalyzed cross-coupling reactions or multicomponent reactions, intricate supramolecular structures, including molecular cages, knots, and catenanes, can be envisioned. researchgate.net The 1,5-naphthyridine's ability to act as a ligand for metal ions can be exploited to direct the self-assembly of these complex architectures. The resulting structures could have applications in host-guest chemistry, molecular recognition, and as components of molecular machines.

A review on the synthesis and reactivity of 1,5-naphthyridine derivatives discusses their use in the formation of metal complexes and as ligands in analytical chemistry. mdpi.com The development of new bidentate and tridentate ligands based on the 1,5-naphthyridine molecule further underscores its utility in constructing complex coordination compounds. acs.org

Dendrimer and Macrocyclic Synthesis

The unique geometry and functional group presentation of this compound provide a strong foundation for its use in creating highly ordered, three-dimensional structures like dendrimers and macrocycles.

Dendrimer Synthesis:

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, symmetrical structure. archivepp.comwikipedia.org The synthesis of dendrimers can be achieved through divergent or convergent methods, both of which rely on iterative reaction sequences starting from a central core. archivepp.comacs.org The this compound molecule is an ideal candidate to function as the initiator core.

Macrocyclic Synthesis:

Macrocycles, large cyclic molecules, are of significant interest in supramolecular chemistry and drug discovery due to their ability to bind ions and biomolecules with high affinity and selectivity. nih.govnih.gov The synthesis of these large rings can be challenging, often requiring high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. youtube.com

This compound offers multiple points for cyclization. The two nitrogen atoms within the naphthyridine ring system, along with the exocyclic primary amine, can act as coordination sites in template-assisted synthesis. researchgate.net A metal ion could act as a template, organizing two or more molecules of this compound and a suitable linking reagent to facilitate a high-yield cyclization reaction. researchgate.net Furthermore, the amine group can be readily functionalized to introduce other reactive moieties, enabling its participation in a variety of ring-closing reactions, such as amide bond formation, reductive amination, or click chemistry, to form complex macrocyclic structures. nih.gov

PropertyFeature of this compoundRelevance to Synthesis
Core Structure Rigid, planar 1,5-naphthyridine ring systemProvides a defined and stable central scaffold for dendrimers and a pre-organized segment for macrocycles.
Primary Functionality Exocyclic primary amine (-CH₂NH₂)Acts as a key reactive site for initiating divergent dendrimer growth or for attachment of linkers in macrocyclization.
Secondary Functionality Two endocyclic nitrogen atomsCan participate in metal-templated macrocyclization reactions and influence the electronic properties of the final structure.

Scaffold for Combinatorial Library Generation

Combinatorial chemistry is a powerful strategy for rapidly synthesizing large numbers of diverse compounds, known as libraries, which can be screened for biological activity. ijpsr.com The success of this approach often relies on the use of a "privileged scaffold"—a core molecular framework that is capable of providing ligands for multiple different biological targets. nih.govacs.orgbenthamdirect.com

The 1,5-naphthyridine ring system is considered a privileged structure in medicinal chemistry. nih.gov Its derivatives have shown a wide range of biological activities, making this compound an excellent starting point for building a focused combinatorial library. Research on the related 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold has demonstrated its successful use in generating a 101-membered library via parallel synthesis, leading to the discovery of new antituberculosis agents. acs.orgacs.orgnih.gov This validates the utility of the naphthyridine core in drug discovery.

The generation of a library from this compound would involve the systematic modification of its reactive sites. The primary amine is the most accessible functional group for diversification. Using parallel synthesis techniques, this amine can be reacted with a diverse set of building blocks, such as:

Acyl chlorides or carboxylic acids to form a library of amides.

Isocyanates to generate a library of ureas.

Sulfonyl chlorides to produce a library of sulfonamides.

Aldehydes or ketones via reductive amination to create a library of secondary amines. acs.org

Each of these reactions would attach a different "R-group" to the scaffold, systematically altering the steric and electronic properties of the final compounds. The resulting library of molecules, all sharing the common 1,5-naphthyridine core but differing in their peripheral functionality, could then be screened against various biological targets to identify novel hit compounds. acs.orgresearchgate.net

ScaffoldReaction TypeBuilding Block (Example)Resulting Functional Group
This compoundAcylationR¹-COClAmide
This compoundUrea (B33335) FormationR²-NCOUrea
This compoundSulfonylationR³-SO₂ClSulfonamide
This compoundReductive AminationR⁴-CHOSecondary Amine

Future Research Directions and Perspectives for 1,5 Naphthyridin 2 Yl Methanamine Chemistry

Unexplored Reactivity and Synthetic Frontiers

The future of (1,5-Naphthyridin-2-YL)methanamine chemistry is intrinsically linked to the development of novel synthetic routes and a deeper understanding of its reactivity. While general methods for the synthesis of the 1,5-naphthyridine (B1222797) core, such as the Skraup and Friedländer reactions, are well-established, accessing specifically substituted derivatives like this compound often requires more nuanced approaches. nih.govresearchgate.net

Future synthetic frontiers may involve:

Late-Stage Functionalization: Developing methods for the direct introduction of the aminomethyl group onto a pre-existing 1,5-naphthyridine ring would be a significant advancement. This could involve C-H activation strategies at the 2-position, followed by amination.

Novel Cyclization Strategies: Exploring new cyclization reactions that build the naphthyridine ring with the aminomethyl precursor already in place could provide more efficient and versatile synthetic pathways. researchgate.net

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters for hazardous or fast reactions, potentially improving yields and safety in the synthesis of naphthyridine derivatives.

The reactivity of the aminomethyl group itself presents a largely unexplored frontier. While standard amine chemistry such as acylation and alkylation is expected, the influence of the naphthyridine ring on this reactivity is not well-documented. Future research should systematically investigate:

N-Functionalization: The synthesis of a library of N-substituted derivatives (amides, sulfonamides, ureas) to explore how these modifications impact the compound's properties. mdpi.com

Oxidative Reactions: Controlled oxidation of the aminomethyl group could lead to the corresponding imine or aldehyde, which are valuable synthetic intermediates.

Coordination Chemistry: The aminomethyl group, in conjunction with the naphthyridine nitrogens, can act as a bidentate or even tridentate ligand for metal ions, a potential avenue for catalysis.

Emerging Methodologies for Structural and Mechanistic Investigations

A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for their rational design in various applications. While standard techniques like NMR and mass spectrometry are indispensable, emerging methodologies can provide deeper insights.

Future investigations could employ:

Advanced Crystallography: The use of X-ray crystallography to determine the three-dimensional structure of this compound complexed with biological targets or as part of metal-organic frameworks. nih.gov This has been successfully used to understand the binding mode of other 1,5-naphthyridine derivatives. nih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict reactivity, spectroscopic properties, and interaction energies. nih.gov This can guide synthetic efforts and help in the interpretation of experimental results.

In-situ Spectroscopy: Techniques such as in-situ IR and Raman spectroscopy can be used to monitor reactions in real-time, providing valuable mechanistic information about the synthesis and reactivity of these compounds.

Fluorescence Probes: The development of fluorescently tagged this compound derivatives could enable the study of their localization and interactions within biological systems. researchgate.net

Potential for Novel Applications in Catalysis and Advanced Materials

The unique electronic and structural features of the this compound scaffold make it an attractive candidate for applications beyond traditional medicinal chemistry.

Catalysis: The ability of the naphthyridine ring and the aminomethyl side chain to coordinate with metal ions suggests significant potential in catalysis. researchgate.net Future research could focus on:

Homogeneous Catalysis: The design and synthesis of transition metal complexes (e.g., with Rh, Ir, Ru, Cu, Ni) where this compound or its derivatives act as ligands for a variety of organic transformations. researchgate.net

Asymmetric Catalysis: The introduction of chiral centers into the aminomethyl side chain could lead to the development of novel chiral ligands for asymmetric synthesis.

Organocatalysis: The basic nitrogen atoms in the molecule could be exploited for organocatalytic applications, such as in Michael additions or aldol (B89426) reactions.

Advanced Materials: The rigid, planar structure and electron-deficient nature of the 1,5-naphthyridine ring are desirable properties for advanced materials. nih.gov Potential applications include:

Organic Light-Emitting Diodes (OLEDs): Naphthyridine derivatives have already shown promise as n-type materials in OLEDs. nih.gov The functionalization of the aminomethyl group could be used to tune the electronic and photophysical properties of these materials.

Sensors: The ability of the scaffold to bind to specific analytes, either through the metal-coordinating sites or via hydrogen bonding, could be harnessed to create novel chemical sensors.

Metal-Organic Frameworks (MOFs): The use of this compound as an organic linker in the construction of MOFs could lead to materials with interesting porosity, stability, and catalytic properties.

Challenges and Opportunities in Naphthyridine-Based Chemical Research

While the future of this compound chemistry is bright, there are challenges to be addressed. The synthesis of specifically substituted 1,5-naphthyridines can be complex and low-yielding. mdpi.com Furthermore, potential toxicity and issues with selectivity in biological systems need to be carefully evaluated, as has been the case with other naphthyridine derivatives. mdpi.com

However, these challenges also present significant opportunities. The development of more efficient and scalable synthetic routes would be a major breakthrough. The vast, unexplored chemical space of this compound derivatives offers a fertile ground for the discovery of new compounds with unique properties. The interdisciplinary nature of this research, spanning organic synthesis, medicinal chemistry, catalysis, and materials science, provides a platform for collaborative innovation. The continued exploration of this versatile scaffold is likely to yield exciting discoveries with far-reaching scientific and technological implications.

Q & A

Q. What are the recommended laboratory synthesis protocols for (1,5-Naphthyridin-2-YL)methanamine?

The compound can be synthesized via hydrolysis of halogenated precursors or oxidation of methyl-substituted derivatives. For example:

  • Halogeno-1,5-naphthyridine hydrolysis : React 4-chloro-1,5-naphthyridin-2-amine with H₂O and H₂SO₄ at 0°C, followed by NaNO₂ addition and heating to 100°C for 30 minutes (yield: ~5%) .
  • Oxidative routes : Treat 3-methyl-1,5-naphthyridine with 3M H₂SO₄ and Na₂Cr₂O₇ at 100°C for 12 hours to yield 3-methyl-1,5-naphthyridin-2(1H)-one, which can be further reduced to the target amine .

Q. How should researchers handle stability and storage challenges for this compound?

  • Stability : The compound is sensitive to light and moisture. Store in inert, airtight containers under nitrogen at 2–8°C .
  • Reactivity : Avoid contact with strong oxidizers (e.g., peroxides) to prevent decomposition into toxic fumes like nitrogen oxides .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural confirmation : Use ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to verify the amine group and naphthyridine backbone .
  • Purity assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified standards .

Advanced Research Questions

Q. How can tautomeric equilibria of this compound derivatives influence their reactivity?

The compound’s hydroxy derivatives (e.g., 1,5-naphthyridin-2-ol) exist predominantly in the keto tautomeric form (1,5-naphthyridin-2(1H)-one) due to aromatic stabilization. Key methods to study this include:

  • Spectroscopy : UV-Vis and IR spectra to track tautomer-specific absorption bands (e.g., carbonyl stretches at ~1680 cm⁻¹) .
  • Computational modeling : Density functional theory (DFT) calculations to compare the energy profiles of tautomers .

Q. How can discrepancies in reported toxicological data for naphthyridine derivatives be resolved?

  • Data validation : Cross-reference studies using standardized assays (e.g., OECD Test Guidelines) and prioritize peer-reviewed sources. For example, conflicting acute toxicity values (LD₅₀) may arise from differences in animal models or administration routes .
  • Mechanistic studies : Conduct in vitro cytotoxicity assays (e.g., HepG2 cell lines) paired with metabolomics to identify metabolic activation pathways .

Q. What strategies optimize the environmental safety profile of this compound in lab workflows?

  • Waste management : Segregate halogenated byproducts and neutralize acidic residues (e.g., from H₂SO₄) before disposal .
  • Ecotoxicity mitigation : Use biodegradability screening (e.g., OECD 301F) to assess persistence and modify synthetic routes to reduce bioaccumulative potential .

Q. How can researchers design experiments to address low yields in naphthyridine functionalization?

  • Catalytic optimization : Screen transition-metal catalysts (e.g., Pd/C or CuI) for cross-coupling reactions. For example, Buchwald-Hartwig amination may improve amine derivatization efficiency .
  • Solvent effects : Test polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .

Data Analysis and Contradiction Resolution

Q. What methodologies are effective in reconciling conflicting spectral data for naphthyridine analogs?

  • Multi-technique validation : Combine NMR, X-ray crystallography, and IR to resolve ambiguities in functional group assignments.
  • Collaborative databases : Submit raw spectral data to repositories like PubChem to enable cross-lab comparisons .

Q. How should researchers approach reproducibility challenges in scaled-up syntheses?

  • Process analytical technology (PAT) : Implement in-line monitoring (e.g., FTIR probes) to track reaction progress and identify scale-dependent variables (e.g., heat transfer inefficiencies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.